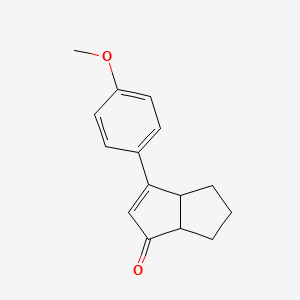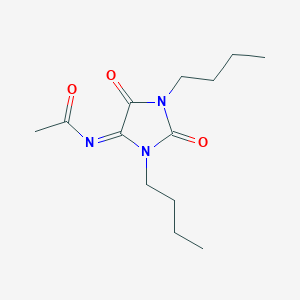
N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide is a heterocyclic compound with the molecular formula C₁₃H₂₁N₃O₃ and a molecular weight of 267.32 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an imidazolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide typically involves the reaction of substituted amines with alkyl cyanoacetates under various conditions. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidinone derivatives.
Scientific Research Applications
N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide include other imidazolidinone derivatives with varying substituents. Examples include:
- N-(1,3-Dimethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide
- N-(1,3-Diethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dibutyl groups provide unique steric and electronic effects, differentiating it from other imidazolidinone derivatives.
Properties
CAS No. |
88192-03-4 |
|---|---|
Molecular Formula |
C13H21N3O3 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-(1,3-dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide |
InChI |
InChI=1S/C13H21N3O3/c1-4-6-8-15-11(14-10(3)17)12(18)16(13(15)19)9-7-5-2/h4-9H2,1-3H3 |
InChI Key |
WFZMUFIYUFREOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NC(=O)C)C(=O)N(C1=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




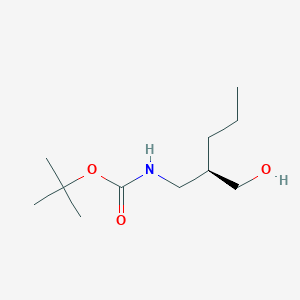

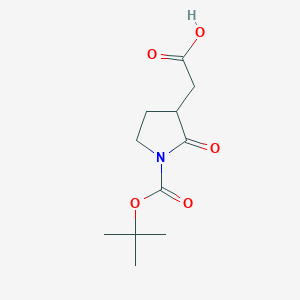

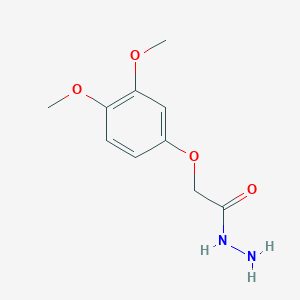
![tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945722.png)
![[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid](/img/structure/B12945729.png)
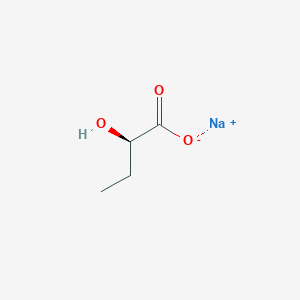
![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B12945736.png)
![13-hydroxy-10,16-bis(2-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945743.png)
